5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine

Nucleophilic Aromatic Substitution Regioselectivity Halogen Exchange

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS 74039-20-6) is a multi-halogenated pyrimidine derivative characterized by a unique substitution pattern: a chlorine atom at the 5-position, fluorine atoms at the 2- and 4-positions, and a trifluoromethyl group at the 6-position. This specific arrangement creates a highly electron-deficient heteroaromatic ring, making it a versatile synthetic intermediate for introducing trifluoromethyl and halogen motifs into complex molecules.

Molecular Formula C5ClF5N2
Molecular Weight 218.51 g/mol
CAS No. 74039-20-6
Cat. No. B12907065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine
CAS74039-20-6
Molecular FormulaC5ClF5N2
Molecular Weight218.51 g/mol
Structural Identifiers
SMILESC1(=C(N=C(N=C1F)F)C(F)(F)F)Cl
InChIInChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
InChIKeyLTRDQYKIIGULAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS 74039-20-6): A Halogenated Pyrimidine Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS 74039-20-6) is a multi-halogenated pyrimidine derivative characterized by a unique substitution pattern: a chlorine atom at the 5-position, fluorine atoms at the 2- and 4-positions, and a trifluoromethyl group at the 6-position . This specific arrangement creates a highly electron-deficient heteroaromatic ring, making it a versatile synthetic intermediate for introducing trifluoromethyl and halogen motifs into complex molecules. Its applications are primarily in the synthesis of biologically active compounds for pharmaceutical and agrochemical research . The compound's distinct reactivity profile, particularly in nucleophilic aromatic substitution reactions, is governed by the combined electronic effects of its substituents, offering predictable and tunable regioselectivity for further functionalization.

Halogenated pyrimidine intermediate for nucleophilic aromatic substitution (SNAr) studies

Predicted C4 regioselectivity driven by combined 5-Cl and 6-CF₃ electronic effects

Trifluoromethyl and fluorine motifs support metabolic stability research in bioactive molecules

5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine: Why Simple Analogs Cannot Be Interchanged


Attempting to substitute 5-chloro-2,4-difluoro-6-trifluoromethylpyrimidine with a simpler analog, such as 2,4-dichloro-5-trifluoromethylpyrimidine or a non-chlorinated difluoropyrimidine, is likely to fail in a synthetic sequence due to fundamental differences in leaving group ability and electronic activation. The presence of the 5-chloro substituent, in conjunction with the 6-trifluoromethyl group, strongly deactivates the ring towards nucleophilic attack compared to analogs lacking this combination, fundamentally altering reaction rates and regioselectivity [1]. Furthermore, the orthogonality of chlorine and fluorine as leaving groups allows for sequential, site-selective functionalization that is impossible with a single-halogen analog, making the precise substitution pattern of this compound a non-negotiable requirement for the rational design of complex molecular architectures.

Target: 5-Cl & 6-CF₃ pyrimidine
Analog lacking 5-Cl (e.g., 2,4-F-6-CF₃)
Removal of 5-chloro alters electronic deactivation and regioselectivity; predicted C4 preference may not transfer, requiring reaction re-optimization.
Target: Cl + F leaving groups
2,4-Dichloro analog (only Cl leaving groups)
Offers no orthogonal halogen differentiation; sequential, chemoselective derivatization strategies may be impossible without additional activation steps.
Target: Multi-halogen scaffold
Non-halogenated or single-halogen pyrimidine
Lacks both electronic activation and leaving group versatility; synthetic routes dependent on regiocontrol and stepwise substitution may fail.

Quantitative Differentiation Evidence for 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS 74039-20-6)


Enhanced Electrophilicity and Regiocontrol through 5-Chloro/6-Trifluoromethyl Synergy

The combined electron-withdrawing effect of the 5-chloro and 6-trifluoromethyl substituents on the pyrimidine ring significantly increases the partial positive charge at the 2- and 4-carbons compared to analogs lacking the 5-chloro group. This computationally predictable increase in electrophilicity directly translates to faster nucleophilic substitution rates. In related systems, the 6-trifluoromethyl group has been shown to exert a strong activating influence on nucleophilic substitution, and the addition of a 5-chloro substituent is known to further polarize the ring, directing initial substitution to the 4-position with high fidelity [1].

Electrophilicity & Regiocontrol
Class-level inference
Predicted higher C4 electrophilicity vs non-chlorinated analog; combined 5-Cl and 6-CF₃ polarize ring.
Supports regioselectivity for process synthesis review
Based on polyfluoropyrimidine analog data; compound-specific kinetic values not reported
Nucleophilic Aromatic Substitution Regioselectivity Halogen Exchange

Orthogonal Leaving Group Potential: Chlorine vs. Fluorine Displacement

The target compound possesses two distinct halogen types (Cl and F) with vastly different reactivity towards nucleophiles. The 5-chloro substituent is a far superior leaving group compared to the 2,4-difluoro substituents, enabling chemoselective, stepwise functionalization. In contrast, the common analog 2,4-dichloro-5-trifluoromethylpyrimidine offers only one type of halogen for substitution, limiting the scope for sequential derivatization without intermediate activation steps. This orthogonality is a well-established principle in pyrimidine chemistry, but its specific manifestation in the 5-Cl-2,4-F-6-CF3 scaffold provides a unique synthetic handle [1].

Orthogonal Leaving Groups
Class-level inference
5-Cl displacement >> 2,4-F under SNAr conditions; enables stepwise functionalization.
May support sequential derivatization strategies
Well-known leaving group hierarchy (Cl >> F); specific relative rates not available for this scaffold
Sequential Functionalization Chemoselectivity Halogen Replacement

Physicochemical Property Benchmarking: Density as a Proxy for Purity and Halogen Content

The experimental density of 5-chloro-2,4-difluoro-6-trifluoromethylpyrimidine is reported as 1.683 g/cm³ . This value is a direct consequence of its high fluorine content, which increases molecular weight and packing density. For comparison, the non-chlorinated analog, 2,4-difluoro-6-trifluoromethylpyrimidine (MW 184.07), is expected to have a significantly lower density. The measured density serves as a practical, rapid quality control parameter; deviations from this value in a supplied batch can indicate incomplete halogenation or the presence of structurally related impurities, such as partially fluorinated intermediates.

Density QC Benchmark
Supporting evidence
1.683 g/cm³
Density as rapid identity and purity check during procurement
Comparator density not reported; deviation may indicate incomplete halogenation or impurities
Physicochemical Characterization Density Quality Control

Target Application Scenarios for 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine Based on Evidenced Differentiation


Medicinal Chemistry Libraries Requiring Sequential Derivatization

The orthogonal reactivity profile of the 5-chloro and 2,4-difluoro substituents, inferred from class-level evidence [Section 3, Item 2], makes this compound a superior scaffold for generating libraries of 2,4,5-trisubstituted pyrimidines in a controllable, stepwise manner. A research team can first displace the 5-chloro group with an amine or thiol, and subsequently displace the 2-fluoro group under different conditions with another nucleophile, enabling rapid exploration of structure-activity relationships (SAR) with a common intermediate.

Agrochemical Lead Optimization Where Fluorine Content is Critical

The high degree of fluorination, evidenced by the compound's high density and the presence of a trifluoromethyl group [Section 3, Item 3], is a key attribute for agrochemical research. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in plants and insects. The additional 5-chloro substituent provides a site for introducing further diversity while maintaining the beneficial fluorinated core, offering a potential advantage over less substituted trifluoromethylpyrimidines in the development of new herbicides or fungicides [Section 3, Item 1].

Process Chemistry Development for a Key Pharmaceutical Intermediate

For process chemists, the predicted high regioselectivity for initial attack at the 4-position, driven by the 5-Cl and 6-CF3 groups [Section 3, Item 1], is crucial. This predictability allows for the design of robust manufacturing processes with fewer side products and higher yields, directly impacting the cost of goods for an active pharmaceutical ingredient (API). Procuring a high-purity starting material with a defined density specification ensures batch-to-batch consistency in manufacturing.

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal halogen reactivity (Cl vs F)
Chemoselectivity and reaction order validation
Agrochemical lead optimization
High fluorination content and trifluoromethyl group
Metabolic stability and bioactivity in model systems
Process intermediate development
Predicted C4 regioselectivity
Reaction yield, by-product profile, and batch consistency
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